molecular formula C16H11N3O B185822 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one CAS No. 109740-09-2

2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one

Cat. No. B185822
M. Wt: 261.28 g/mol
InChI Key: ISMLHIIGSRUCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one” is a chemical compound with the molecular formula C16H11N3O and a molecular weight of 261.28 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one” consists of a pyrazole ring fused with a quinoline ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted boiling point of approximately 388.9°C at 760 mmHg and a predicted density of approximately 1.3 g/cm^3. Its refractive index is predicted to be n 20D 1.73 .

Scientific Research Applications

Antagonistic Activity on Human A3 Adenosine Receptors

A study explored the synthesis and biological evaluation of a class of 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones, highlighting their potential as A(3) adenosine receptor antagonists. Through a design process based on the Kira-Vilsmeier reaction, compounds with nanomolar range affinity for the A(3) adenosine receptor were identified. The research introduced various substituents on the 2-phenyl ring, achieving optimal activity and selectivity. This discovery represents a new family of in vitro selective antagonists for the adenosine A(3) receptor, suggesting potential therapeutic applications in conditions where modulation of this receptor is beneficial (Baraldi et al., 2005).

Apoptosis Induction in Cancer Cells

Another significant application is demonstrated by the synthesis and SAR (structure-activity relationship) study of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, which act as potent inducers of apoptosis in cancer cells. These compounds have shown effectiveness against several human solid tumors, indicating a promising avenue for the development of novel anticancer agents. The discovery process involved cell- and caspase-based HTS assays, leading to compounds with low nanomolar EC(50) values in cancer cells (Zhang et al., 2008).

Antioxidant Properties

The antioxidant properties of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine have been investigated, revealing compounds with higher antioxidant activities than standard antioxidants. This research offers insights into the potential of these compounds in combating oxidative stress-related diseases (Hassan et al., 2017).

Synthesis and Biological Activities

Further studies have focused on the synthesis of 4-hydroxy-2(1H)-quinolone derived chalcones, pyrazolines, and their antimicrobial and in silico antimalarial evaluations. Some derivatives were found to have potent antimalarial and moderate antimicrobial activities, highlighting the potential of these compounds in addressing parasitic infections and bacterial diseases (Sarveswari et al., 2014).

Ligands for the Estrogen Receptor

The preparation of pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor has also been reported. This work aimed at creating novel classes of pyrazolo[4,3-c]quinoline derivatives to explore their potential in modulating estrogen receptor activity, which could have implications for hormone-related diseases (Kasiotis et al., 2006).

properties

IUPAC Name

2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMLHIIGSRUCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407182
Record name 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one

CAS RN

109740-09-2
Record name 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetyl chloride (26 mL, 364 mmol), acetic acid (30 mL), and phenylhydrazine (36 mL, 364 mmol) were added sequentially to a suspension of material from Part A (37 g, 182 mmol) in ethanol (910 mL). The reaction mixture was heated at reflux for 18 hours. A white solid was isolated by filtration and washed with ethanol. Analysis of this material by 1H NMR indicated that this material was a 1:1 mixture of starting material and product. The solid was triturated with refluxing acetonitrile to provide 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one as a white powder, mp>250° C. MS (APCI) m/z 262 (M+H)+; Anal. calcd for C16H11N3O: C, 73.55; H, 4.24; N, 16.08. Found: C, 73.44; H, 4.21; N, 16.20.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.